2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one
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Overview
Description
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one is a chemical compound with a unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is known for its diverse biological activities and potential therapeutic applications. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing potential therapeutic effects in inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Another member of the diazaspirodecane family with similar biological activities.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: A related compound with a different spirocyclic structure.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another structurally related compound with potential biological activities.
Uniqueness
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-(1,9-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-10(2)11(15)14-8-4-6-12(14)5-3-7-13-9-12/h10,13H,3-9H2,1-2H3 |
InChI Key |
AGRXELXEEVPINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC12CCCNC2 |
Origin of Product |
United States |
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